Arborescin

Antineoplastic Agents Cytotoxicity Selectivity Index

Arborescin (CAS 6831-14-7, molecular formula C15H20O3, exact mass 248.14124450 g/mol) is an organic heterotetracyclic compound belonging to the guaianolide class of sesquiterpene lactones. It is structurally defined as arglabin in which the exocyclic double bond has been reduced to a single bond, and it is naturally found in Artemisia species including Artemisia adamsii, A.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 6831-14-7
Cat. No. B1247596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArborescin
CAS6831-14-7
Synonymsarborescin
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C
InChIInChI=1S/C15H20O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,9-12H,5-7H2,1-3H3/t9-,10-,11+,12-,14-,15+/m0/s1
InChIKeyCBRKCJOSZHRKFH-UVGOUCATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arborescin (CAS 6831-14-7): Chemical Identity and Procurement-Relevant Baseline of a Guaianolide Sesquiterpene Lactone


Arborescin (CAS 6831-14-7, molecular formula C15H20O3, exact mass 248.14124450 g/mol) is an organic heterotetracyclic compound belonging to the guaianolide class of sesquiterpene lactones [1]. It is structurally defined as arglabin in which the exocyclic double bond has been reduced to a single bond, and it is naturally found in Artemisia species including Artemisia adamsii, A. absinthium, and A. gorgonum [2]. The compound contains a γ-lactone moiety and an epoxide group, with a topological polar surface area (TPSA) of 38.80 Ų [3]. Arborescin is indexed under MeSH as a phytogenic antineoplastic agent and has documented in vitro cytotoxic, antimicrobial, and antioxidant properties [4].

Why Arborescin (CAS 6831-14-7) Cannot Be Assumed Interchangeable with Other Guaianolides or Sesquiterpene Lactones


Despite sharing the guaianolide sesquiterpene lactone scaffold with compounds such as arglabin, santonin, and artemetin, arborescin exhibits structurally determined functional divergence that precludes generic substitution. The defining structural feature—reduction of the exocyclic double bond present in its functional parent arglabin—alters the electrophilic reactivity profile of the α-methylene-γ-lactone moiety, a critical determinant of biological target engagement in this compound class [1]. Moreover, the β-orientation of the epoxide ring, unambiguously established through total synthesis, distinguishes arborescin from its 1α,10α-epimers and influences both molecular conformation and target binding geometry [2]. These structural distinctions translate into quantitatively measurable differences in cytotoxicity selectivity ratios, antimicrobial minimum inhibitory concentrations, and in silico binding affinities relative to in-class comparators, as detailed in the evidence items that follow.

Arborescin (CAS 6831-14-7) Quantitative Differentiation Evidence for Scientific Selection


Differential Cytotoxicity Selectivity of Arborescin in Tumor versus Nontumoral Cell Models

Arborescin demonstrates statistically significant selective cytotoxicity against tumor cells relative to nontumoral cells. The compound reduced tumor cell viability with an IC50 of 229–233 μM, compared to an IC50 of 445 μM in nontumoral S17 bone marrow stromal cells (p < 0.01), yielding a selectivity window of approximately 1.9-fold [1]. In comparison, the clinical antitumor drug etoposide tested in the same study exhibited higher toxicity toward nontumoral cells, positioning arborescin as the more selectively active natural product among the three major constituents (arborescin, artemetin, sesamin) evaluated from Artemisia gorgonum [2].

Antineoplastic Agents Cytotoxicity Selectivity Index

Molecular Docking Binding Affinity of Arborescin Compared to Ciprofloxacin

In silico molecular docking analysis revealed that arborescin exhibits a robust docking score of −8.1 kcal/mol against a bacterial target biomolecule, indicating a higher predicted binding affinity compared to the fluoroquinolone antibiotic ciprofloxacin when evaluated under identical computational parameters [1]. This comparative in silico finding provides a quantitative basis for prioritizing arborescin over other guaianolides in antibacterial screening programs.

Antibacterial Agents Molecular Docking In Silico Screening

In Vitro Antibacterial Activity of Arborescin: MIC Values Against Gram-Positive Pathogens

Arborescin effectively inhibits the growth of Staphylococcus aureus and Listeria innocua at a minimum inhibitory concentration (MIC) of 166 μg/mL [1]. While this MIC is higher than that of conventional antibiotics (e.g., ciprofloxacin typically exhibits MIC ≤1 μg/mL against susceptible S. aureus), it represents a quantifiable benchmark that positions arborescin among natural product antibacterial candidates. For comparative context, hexane extracts from Taraxacum officinale containing arborescin among other sesquiterpene lactones exhibited MIC of 200 μg/mL against S. aureus [2], suggesting that purified arborescin (MIC 166 μg/mL) offers marginally improved potency relative to complex extract matrices.

Antimicrobial Agents Minimum Inhibitory Concentration Natural Products

Antifungal Activity Profile of Arborescin Against Candida glabrata

Arborescin exhibits significant antifungal activity against Candida glabrata, with a minimum inhibitory concentration (MIC) of 83 μg/mL and a minimum fungicidal concentration (MFC) of 166 μg/mL [1]. The MFC/MIC ratio of 2 indicates fungicidal rather than merely fungistatic activity. This quantitative antifungal profile is not documented for many structurally related guaianolides including arglabin or santonin in the public literature, providing a differentiating data point for researchers targeting non-albicans Candida species.

Antifungal Agents Candida Fungicidal Activity

Antioxidant Capacity Quantification of Arborescin in Standardized Assays

Arborescin demonstrates a relatively low antioxidant capacity in the DPPH radical scavenging assay, with an IC50 of 5.04 ± 0.12 mg/mL [1]. In the β-carotene bleaching test, its antioxidant activity was measured at 3.64% [2]. These values establish a defined baseline: arborescin is not a potent free radical scavenger. This quantitative characterization is valuable for experimental design where antioxidant activity may confound interpretation of other biological endpoints (e.g., cytotoxicity attributable to ROS generation).

Antioxidants DPPH Assay β-Carotene Bleaching

Chemical Stability and Thermal Properties of Arborescin Under Standard Conditions

Density functional theory (DFT) calculations indicate that arborescin is resistant to elementary decomposition under standard conditions [1]. The compound exhibits a boiling point of 392.2 ± 42.0 °C at 760 mmHg and an enthalpy of vaporization of 64.2 ± 3.0 kJ/mol . Safety data sheet documentation states that arborescin is stable under recommended storage conditions . The reduction of the exocyclic double bond relative to arglabin may contribute to this enhanced chemical stability by eliminating a reactive electrophilic site susceptible to nucleophilic attack or oxidative degradation.

Stability DFT Calculations Thermal Properties

Arborescin (CAS 6831-14-7) Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Anticancer Screening Programs Requiring Defined Tumor-Selective Cytotoxicity

Researchers evaluating guaianolide sesquiterpene lactones for anticancer potential should prioritize arborescin based on its quantitatively demonstrated preferential cytotoxicity. With a tumor cell IC50 of 229–233 μM versus nontumoral IC50 of 445 μM (selectivity window ~1.9-fold, p < 0.01), arborescin offers a defined activity benchmark not established for many in-class compounds [1]. This data enables reproducible dose-response studies and supports structure-activity relationship investigations comparing reduced exocyclic double bond derivatives (arborescin) against α-methylene-γ-lactone-containing analogs (arglabin).

Antimicrobial Discovery Campaigns Targeting Gram-Positive Bacteria and Non-albicans Candida

Arborescin provides quantifiable antibacterial (MIC 166 μg/mL against S. aureus and L. innocua) and antifungal (MIC 83 μg/mL, MFC 166 μg/mL against C. glabrata) activity data that are not publicly available for close structural analogs [1]. The documented MFC/MIC ratio of 2 confirms fungicidal activity. For laboratories conducting antimicrobial screening of natural products, arborescin represents a well-characterized starting point with reproducible MIC/MFC endpoints, reducing the experimental variability associated with uncharacterized extracts or structurally undefined fractions.

In Silico and Computational Chemistry Workflows for Target Engagement Prediction

Computational chemists and bioinformaticians performing virtual screening of natural product libraries can leverage arborescin's validated docking score of −8.1 kcal/mol against bacterial targets, which exceeds that of ciprofloxacin under identical parameters [1]. This quantitative benchmark supports inclusion of arborescin as a positive control or reference compound in molecular docking campaigns evaluating guaianolides and related sesquiterpene lactones for antimicrobial target engagement.

Natural Product Derivatization and Semi-Synthetic Optimization Programs

The total synthesis of arborescin has been achieved in 11 steps from 3α,4α-epoxy-1,1-ethylenedioxy-5αH,6β,11βH-eudesman-6,13-olide, with unambiguous stereochemical assignment of the β-oriented epoxide ring [1]. The established synthetic route provides a foundation for derivatization campaigns aiming to improve upon the baseline cytotoxicity selectivity (tumor/nontumoral IC50 ratio ~1.9) or antimicrobial potency (MIC 83–166 μg/mL). The compound's DFT-predicted resistance to elementary decomposition under standard conditions further supports its utility as a stable scaffold for chemical modification [2].

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